molecular formula C8H13BrF4O2 B2850986 1-Bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane CAS No. 2305255-43-8

1-Bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane

Cat. No.: B2850986
CAS No.: 2305255-43-8
M. Wt: 297.088
InChI Key: NPBLYVVXWKRZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane is a fluorinated organic compound with the molecular formula C8H13BrF4O2 and a molecular weight of 297.1 g/mol . This compound is characterized by the presence of bromine, ethoxy, and tetrafluorobutane groups, making it a versatile chemical in various research and industrial applications.

Preparation Methods

The synthesis of 1-Bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane typically involves the reaction of 1,1,2,2-tetrafluorobutane with bromine and ethoxy groups under controlled conditions. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination and ethoxylation processes. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

1-Bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-Bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane involves its interaction with molecular targets through its bromine and ethoxy groups. The bromine atom can participate in nucleophilic substitution reactions, while the ethoxy groups can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-Bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.

Properties

IUPAC Name

1-bromo-4,4-diethoxy-1,1,2,2-tetrafluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrF4O2/c1-3-14-6(15-4-2)5-7(10,11)8(9,12)13/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBLYVVXWKRZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(C(F)(F)Br)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.